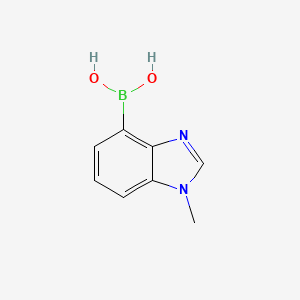

(1-Methylbenzimidazol-4-yl)boronic acid

Description

Properties

Molecular Formula |

C8H9BN2O2 |

|---|---|

Molecular Weight |

175.98 g/mol |

IUPAC Name |

(1-methylbenzimidazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5,12-13H,1H3 |

InChI Key |

LERIMKKWUHMGTD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)N(C=N2)C)(O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Methylbenzimidazol 4 Yl Boronic Acid

Established Synthetic Pathways for Benzimidazole-Substituted Arylboronic Acids

The introduction of a boronic acid group onto a benzimidazole (B57391) ring system is accomplished through several powerful chemical transformations. These methods primarily include metal-mediated reactions, novel aerobic oxidation routes, and directed ortho-metallation strategies.

Metal-catalyzed reactions are a cornerstone for the synthesis of arylboronic acids, offering high efficiency and broad functional group tolerance. researchgate.net The most prominent among these are palladium-catalyzed cross-coupling reactions and iridium-catalyzed direct C-H borylation.

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation reaction, a staple in organic synthesis, involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov In the context of synthesizing benzimidazole-substituted arylboronic acids, a precursor like a 4-halo-1-methylbenzimidazole would be reacted with B₂pin₂ in the presence of a palladium catalyst and a base to yield the corresponding boronate ester, which can then be hydrolyzed to the boronic acid. nih.gov

Iridium-Catalyzed C-H Borylation: The direct borylation of aromatic C-H bonds has become a preferred, atom-economical method. researchgate.netnih.gov Iridium complexes are particularly effective catalysts for this transformation, where regioselectivity is often governed by steric factors. researchgate.net For a substrate like 1-methylbenzimidazole (B167850), iridium catalysis could potentially functionalize C-H bonds, although controlling selectivity among the available positions (C4, C5, C6, C7) can be a significant challenge. researchgate.net

Nickel-Catalyzed Borylation: Nickel catalysis has also emerged as a powerful tool for C-H borylation. nih.gov These systems can offer different reactivity and selectivity profiles compared to iridium or palladium, sometimes enabling borylation at positions not accessible by other means. nih.gov

| Catalyst System | Precursor Type | Reagent | General Conditions | Citation |

| Palladium (e.g., PdCl₂(dppf)) | Aryl Halide/Triflate | Bis(pinacolato)diboron (B₂pin₂) | Base (e.g., KOAc), Solvent (e.g., Dioxane) | nih.govrsc.org |

| Iridium (e.g., [Ir(cod)OMe]₂) | Heteroaromatic C-H | Bis(pinacolato)diboron (B₂pin₂) | Ligand (e.g., dtbpy), Solvent (e.g., THF) | researchgate.netorganic-chemistry.org |

| Nickel (e.g., Ni(cod)₂) | Arene (with directing group) | Bis(pinacolato)diboron (B₂pin₂) | Ligand (e.g., PMe₃), Base (e.g., KHMDS) | nih.gov |

This table provides a general overview of common metal-mediated borylation systems.

A novel and environmentally benign approach to benzimidazole-substituted arylboronic acids involves the aerobic oxidative cyclization of 1,2-arylenediamines with formyl-substituted aryl boronates. dntb.gov.ua This method utilizes molecular oxygen as the oxidant, often facilitated by a catalyst like potassium iodide. dntb.gov.ua

The reaction proceeds by condensing a substituted 1,2-arylenediamine with a formyl-substituted aryl MIDA (N-methyliminodiacetic acid) boronate. The subsequent iodide-accelerated aerobic oxidative cyclization forms the benzimidazole ring and the desired boronic acid derivative simultaneously. dntb.gov.ua This strategy is advantageous as it builds the heterocyclic core and installs the boron functionality in a single, efficient process. However, the synthesis of the requisite formyl-substituted aryl MIDA boronate precursor is a necessary preliminary step. dntb.gov.ua A key challenge noted with this method is that some of the resulting benzimidazole-MIDA derivatives can have poor solubility, which may complicate isolation and lead to lower isolated yields. dntb.gov.ua

Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. This approach relies on a directing group (DG) on the aromatic substrate, which coordinates to a metal base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho-position. The resulting arylmetal species is then quenched with an electrophile.

For the synthesis of arylboronic acids, the electrophile is a boron-containing compound, such as trialkyl borate (B1201080) (e.g., B(OMe)₃ or B(Oi-Pr)₃). prepchem.com In the context of a benzimidazole, a suitably placed directing group could facilitate metallation and subsequent borylation at a specific position. For instance, groups attached at the N-1 or C-2 position of the benzimidazole ring could direct borylation to adjacent C-H bonds. researchgate.neted.ac.uk More advanced methods utilize transition metals like nickel or iridium where a directing group, such as a hydrosilane, can guide C-H activation and borylation to the ortho position. nih.gov This provides a catalytic alternative to stoichiometric organolithium reagents.

Specific Considerations for the Synthesis of (1-Methylbenzimidazol-4-yl)boronic acid

Achieving the specific 1,4-disubstitution pattern of (1-Methylbenzimidazol-4-yl)boronic acid requires careful strategic planning, focusing on regiochemical control during the synthesis of the benzimidazole core and the selection of an appropriate precursor for the final borylation step.

The primary challenge in synthesizing any 4-substituted benzimidazole is controlling the regiochemistry of the cyclization reaction. When an unsymmetrically substituted 1,2-phenylenediamine is cyclized, a mixture of 4- and 7-substituted benzimidazoles is often produced.

To obtain a 4-substituted benzimidazole selectively, one common strategy is to begin with a precursor where the substitution pattern dictates the outcome. For example, the synthesis can start from a 3-substituted-2-nitroaniline. The nitro group can be reduced to an amine, and the resulting 1,2-diamine can be cyclized with a suitable one-carbon source (like formic acid or an aldehyde) to form the benzimidazole ring. daneshyari.com The substituent at the 3-position of the starting aniline (B41778) becomes the substituent at the 4-position of the resulting benzimidazole.

Following the formation of the 4-substituted benzimidazole, N-methylation would lead to a mixture of 1,4- and 1,7-disubstituted isomers. To circumvent this, a more controlled approach involves starting with an N-methylated precursor, such as N-methyl-3-substituted-2-nitroaniline, to ensure the formation of the desired 1,4-disubstituted benzimidazole directly after reduction and cyclization.

| Starting Material | Key Transformation Steps | Product | Advantage | Citation |

| 3-Substituted-2-nitroaniline | 1. Nitro reduction 2. Cyclization 3. N-methylation | Mixture of 1,4- and 1,7-isomers | Readily available starting materials | daneshyari.com |

| N-Methyl-3-substituted-2-nitroaniline | 1. Nitro reduction 2. Cyclization | Regioisomerically pure 1,4-isomer | Excellent regiochemical control | daneshyari.comacs.org |

This table illustrates strategies for controlling regiochemistry in the synthesis of 4-substituted benzimidazoles.

Once a method for the regioselective synthesis of the 1-methyl-4-substituted benzimidazole core is established, the final step is the introduction of the boronic acid group. The choice of the substituent at the 4-position is critical and dictates the borylation method.

Precursor for Metal-Catalyzed Cross-Coupling: If a palladium-catalyzed Miyaura borylation is the chosen route, the ideal precursor would be 1-methyl-4-halobenzimidazole (where the halogen is typically bromine or iodine). This compound can be synthesized regioselectively as described above, starting from a 3-halo-2-nitroaniline derivative. The halogen at the 4-position serves as a handle for the cross-coupling reaction with a diboron reagent. nih.gov

Precursor for Direct C-H Borylation: If a direct C-H borylation is envisioned, the precursor would be 1-methylbenzimidazole . However, this approach faces significant regioselectivity challenges. While iridium-catalyzed borylation often favors the sterically least hindered positions, electronic effects from the fused imidazole (B134444) ring can also influence the outcome, potentially leading to a mixture of C4, C5, C6, and C7 borylated products. researchgate.net Achieving selective borylation at the C4 position would likely require a directing group strategy.

Optimization of Reaction Conditions and Yields in (1-Methylbenzimidazol-4-yl)boronic acid Synthesis

The synthesis of (1-Methylbenzimidazol-4-yl)boronic acid, a key building block in medicinal chemistry and materials science, is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. A plausible and commonly employed synthetic strategy involves the Miyaura borylation of a halogenated precursor, typically 4-bromo-1-methyl-1H-benzimidazole. The optimization of this critical borylation step is paramount for an efficient and scalable synthesis.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester. This ester can then be hydrolyzed to the corresponding boronic acid. The yield and efficiency of this reaction are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is a critical parameter in the Miyaura borylation. While various palladium sources can be effective, catalysts like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and palladium acetate (B1210297) (Pd(OAc)₂) are commonly used. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and bulky ligands like XPhos, have been shown to be effective in improving reaction rates and yields, particularly for challenging substrates. The optimization process often involves screening a variety of catalyst and ligand combinations to identify the most active system for the specific benzimidazole substrate.

Temperature and Reaction Time: The reaction temperature is a crucial parameter that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in the decomposition of the catalyst or the product, leading to lower yields and the formation of impurities. Microwave irradiation has emerged as a valuable tool for accelerating reaction times and improving yields in Suzuki-Miyaura cross-coupling reactions, a related process that often follows borylation. Optimization of the reaction time is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Illustrative Optimization Data:

To illustrate the impact of varying reaction conditions on the yield of the boronate ester intermediate, the following interactive data table presents hypothetical yet plausible research findings based on the optimization of the Miyaura borylation of 4-bromo-1-methyl-1H-benzimidazole.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | KOAc | Dioxane | 100 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ (2) | - | KOAc | Dioxane | 100 | 12 | 78 |

| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 12 | 72 |

| 4 | Pd(dppf)Cl₂ (2) | - | KOAc | DMF | 100 | 12 | 85 |

| 5 | Pd(dppf)Cl₂ (1) | - | KOAc | DMF | 80 | 18 | 82 |

| 6 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 91 |

| 7 | Pd(dppf)Cl₂ (2) | - | KOAc | Dioxane | 120 (MW) | 0.5 | 88 |

The data in the table demonstrates that a systematic variation of the reaction parameters can lead to a significant improvement in the yield of the desired boronate ester. For instance, changing the catalyst from Pd(OAc)₂/PPh₃ to the pre-formed Pd(dppf)Cl₂ complex (Entry 1 vs. 2) can increase the yield. The choice of solvent also plays a significant role, with DMF providing a better outcome than dioxane in this hypothetical scenario (Entry 2 vs. 4). Furthermore, the use of a more advanced ligand like XPhos in combination with a different base and solvent can lead to a substantial increase in yield (Entry 6). The application of microwave heating can dramatically reduce the reaction time while maintaining a high yield (Entry 7).

Reactivity Profiles and Mechanistic Understanding of 1 Methylbenzimidazol 4 Yl Boronic Acid

Electronic and Steric Influence of the 1-Methylbenzimidazol-4-yl Moiety on Boronic Acid Reactivity

The reactivity of a boronic acid is intrinsically linked to the electronic and steric characteristics of its organic substituent. In the case of (1-Methylbenzimidazol-4-yl)boronic acid, the 1-methylbenzimidazole (B167850) group exerts a nuanced influence on the boron center.

Electronic Effects: The benzimidazole (B57391) ring system is a bicyclic aromatic heterocycle containing both a benzene (B151609) ring and an imidazole (B134444) ring. The imidazole component is π-excessive, meaning the p-orbitals of its constituent atoms contribute more π-electrons than are needed for aromaticity, leading to a high electron density within the ring system. This electron-rich nature can influence the adjacent boronic acid group through resonance and inductive effects. The lone pair of electrons on the nitrogen atoms can be delocalized into the ring, increasing electron density. sapub.org This delocalization can extend to the boronic acid substituent, increasing the electron density on the boron atom. An increase in electron density at the boron center generally decreases its Lewis acidity, which can, in turn, affect the rates of key reactions such as transmetalation in cross-coupling cycles. mdpi.com

Conversely, nitrogen atoms are more electronegative than carbon and can exert an electron-withdrawing inductive effect. However, in aromatic systems, resonance effects often dominate. The net effect of the 1-methylbenzimidazole moiety at the 4-position is a complex interplay of these factors, but it is generally considered to be less electron-withdrawing than a simple phenyl group with a nitro substituent, for example. Computational studies on related polybenzimidazole structures show that the electronic properties, such as HOMO and LUMO energy levels, are significantly influenced by the molecular structure. nih.gov

Steric Effects: The 1-methylbenzimidazole moiety is a relatively bulky, planar group. Its placement at the ortho-position relative to the carbon-boron bond introduces significant steric hindrance around the boronic acid functional group. This steric crowding can impede the approach of reagents to the boron center. For instance, during the formation of a boronate complex with a base or the transmetalation step in a Suzuki-Miyaura coupling, the catalyst's metal center must approach the boron atom. The steric bulk of the benzimidazole ring may slow down these processes by creating a more congested transition state. Studies on substituted phenylboronic acids have shown that ortho-substituents can significantly influence reactivity and the equilibrium of reactions, such as boroxine (B1236090) formation, due to steric effects. researchgate.net

Investigation of Covalent and Non-Covalent Interactions Governing Reactivity

The reactivity of (1-Methylbenzimidazol-4-yl)boronic acid is governed by a variety of covalent and non-covalent interactions. These forces dictate its behavior in solution, its ability to interact with other molecules, and its utility in supramolecular chemistry.

Covalent Interactions: The most significant covalent interaction involving boronic acids is the formation of reversible covalent bonds with diols to form cyclic boronate esters. wikipedia.org This reaction is rapid and reversible, with the equilibrium being sensitive to pH, the pKa of the boronic acid, and the structure of the diol. nih.govsemanticscholar.org This dynamic covalent chemistry is the foundation for the use of boronic acids in sensors for saccharides and other diol-containing biomolecules. mdpi.com

Non-Covalent Interactions: The structure of (1-Methylbenzimidazol-4-yl)boronic acid allows for a range of non-covalent interactions that are crucial for molecular recognition and self-assembly processes. mhmedical.comacs.org The imidazole ring, in particular, has a unique capacity to engage in various non-covalent interactions. nih.gov

Hydrogen Bonding: The boronic acid group, -B(OH)₂, can act as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor (via the oxygen lone pairs). The pyridine-like nitrogen atom at the 3-position of the benzimidazole ring is a strong hydrogen bond acceptor.

π-Interactions: The aromatic benzimidazole ring can participate in π-π stacking interactions with other aromatic systems. This is a common organizing force in the crystal packing of aromatic molecules and in biological systems.

Cation-π Interactions: The electron-rich surface of the benzimidazole ring can interact favorably with cations.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen and oxygen atoms, leading to dipole-dipole interactions.

The interplay of these interactions can lead to complex supramolecular structures and is fundamental to the molecule's role in various applications.

| Interaction Type | Participating Moiety | Role | Significance |

|---|---|---|---|

| Hydrogen Bonding | -B(OH)₂ | Donor & Acceptor | Influences solubility and crystal packing. |

| Hydrogen Bonding | Pyridine-like Nitrogen (N3) | Acceptor | Key for interaction with protic solvents and biological targets. |

| π-π Stacking | Benzimidazole Ring | - | Drives self-assembly and interaction with other aromatic molecules. |

| Cation-π Interaction | Benzimidazole Ring | - | Binding of metal ions or cationic organic molecules. |

Acid-Base Equilibria and their Impact on Reaction Pathways for (1-Methylbenzimidazol-4-yl)boronic acid

The acid-base properties of (1-Methylbenzimidazol-4-yl)boronic acid are complex, as the molecule contains both an acidic boronic acid group and a basic benzimidazole ring.

The acidity of boronic acids is not due to the donation of a proton (Brønsted-Lowry acidity) but rather the acceptance of a hydroxide (B78521) ion to form a tetracoordinate boronate species (Lewis acidity). The pKa of an arylboronic acid is typically around 9. wikipedia.org This equilibrium is crucial for many of its reactions. For example, the formation of the anionic boronate is a key activation step in the Suzuki-Miyaura coupling, as it increases the nucleophilicity of the organic group attached to boron. organic-chemistry.org The pKa value is sensitive to the electronic nature of the aryl substituent; electron-withdrawing groups decrease the pKa (stronger Lewis acid), while electron-donating groups increase it. mdpi.com

The 1-methylbenzimidazole moiety also possesses basic properties. The pyridine-like nitrogen atom at position 3 has a lone pair of electrons that is available for protonation. The pKa for the conjugate acid of benzimidazole is approximately 7. scholarsresearchlibrary.com The presence of the methyl group at the 1-position does not significantly alter the basicity of the N3 nitrogen. nih.gov

| Compound | Functional Group | Approximate pKa | Reference |

|---|---|---|---|

| Phenylboronic acid | Boronic Acid (Lewis Acidity) | 8.8 | mdpi.com |

| Benzimidazole | Protonated Imidazole Nitrogen | ~7.0 | scholarsresearchlibrary.com |

| (1-Methylbenzimidazol-4-yl)boronic acid | Boronic Acid (Lewis Acidity) | ~9.0 (Estimated) | |

| (1-Methylbenzimidazol-4-yl)boronic acid | Protonated Imidazole Nitrogen | ~7.0 (Estimated) |

Mechanistic Elucidation of Key Transformations Involving (1-Methylbenzimidazol-4-yl)boronic acid

One of the most important transformations involving arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond between the aryl group of the boronic acid and an organohalide. mdpi.comwikipedia.org The mechanism is a catalytic cycle involving three primary steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.org The boronate then transfers its organic group (the 1-methylbenzimidazol-4-yl moiety) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For (1-Methylbenzimidazol-4-yl)boronic acid, the electronic and steric factors discussed previously directly impact the crucial transmetalation step. The electron-rich nature of the benzimidazole ring could potentially accelerate this step by making the aryl group more nucleophilic. However, the steric hindrance at the ortho position could slow it down by impeding the formation of the necessary intermediate with the palladium complex.

Furthermore, a common side reaction for electron-rich heteroaryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of 1-methylbenzimidazole instead of the desired coupled product. nih.govrsc.org The reaction conditions, particularly the choice of base, solvent, and catalyst system, must be carefully optimized to favor the cross-coupling pathway over protodeboronation. The presence of the basic nitrogen in the benzimidazole ring could also lead to catalyst inhibition by coordinating to the palladium center, a factor that must be considered in catalyst selection and loading.

| Step | Description | Key Intermediates | Influence of (1-Methylbenzimidazol-4-yl) Moiety |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Ar-Pd(II)-X | Not directly involved. |

| Transmetalation | Transfer of the benzimidazolyl group from boron to palladium. | [Ar-B(OH)₃]⁻, Ar-Pd(II)-Ar' | Rate affected by electronic (activating) and steric (hindering) effects. Potential for catalyst inhibition via N-coordination. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of Pd(0). | Pd(0) | Not directly involved, but the properties of the ligands on Pd influence this step. |

Applications of 1 Methylbenzimidazol 4 Yl Boronic Acid in Catalytic Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is widely celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Scope and Limitations with Diverse Coupling Partners

Ligand and Catalyst System Optimization for (1-Methylbenzimidazol-4-yl)boronic acid

The choice of ligand and palladium precursor is critical for the success of a Suzuki-Miyaura coupling reaction. Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaryl boronic acids, ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) have often proven effective.

A systematic optimization for the coupling of (1-Methylbenzimidazol-4-yl)boronic acid would involve screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a panel of phosphine (B1218219) ligands. Furthermore, the selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane, toluene, DMF) would be essential to maximize reaction yields and minimize side products. Without experimental data, recommendations for an optimized catalyst system for this specific boronic acid remain speculative.

Role of Microwave Irradiation in Enhancing Suzuki-Miyaura Coupling Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. In the context of Suzuki-Miyaura couplings of heteroaromatic compounds, microwave heating can overcome activation barriers and promote efficient catalyst turnover.

For example, studies on other benzimidazole (B57391) derivatives have demonstrated that microwave-assisted conditions can dramatically enhance coupling efficiency. A representative study on the coupling of 2-iodo-1-substituted-benzimidazoles with various boronic acids showed that reactions could be completed in 30-40 minutes at 120 °C, affording good to excellent yields. A similar investigation would be required to quantify the effect of microwave irradiation on the Suzuki-Miyaura coupling of (1-Methylbenzimidazol-4-yl)boronic acid.

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura coupling, palladium catalysts are instrumental in a variety of other C-C bond-forming reactions, such as the Heck, Sonogashira, and Stille couplings. The participation of (1-Methylbenzimidazol-4-yl)boronic acid in these transformations has not been documented. Investigating its reactivity in these reactions would further expand its potential utility in organic synthesis.

Computational Chemistry and Theoretical Studies of 1 Methylbenzimidazol 4 Yl Boronic Acid

Density Functional Theory (DFT) Calculations on Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic and geometric properties of molecules. For (1-Methylbenzimidazol-4-yl)boronic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can elucidate its most stable three-dimensional structure. lodz.pltandfonline.comresearchgate.net These calculations involve geometry optimization to find the minimum energy conformation by analyzing bond lengths, bond angles, and dihedral angles. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govsapub.org For (1-Methylbenzimidazol-4-yl)boronic acid, the HOMO is typically expected to be distributed over the electron-rich benzimidazole (B57391) ring system, while the LUMO may be localized more towards the electron-deficient boronic acid moiety.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov Red regions on an MEP map indicate areas of negative potential (electron-rich), such as around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor), like the hydrogen atoms of the boronic acid group, indicating sites for nucleophilic attack. nih.gov

Table 5.1.1: Illustrative DFT-Calculated Geometrical and Electronic Parameters for (1-Methylbenzimidazol-4-yl)boronic acid The following data are hypothetical and serve as an example of typical results from DFT calculations.

| Parameter | Value |

|---|---|

| Bond Length (B-C4) | 1.55 Å |

| Bond Length (N1-C2) | 1.34 Å |

| Bond Angle (C5-C4-B) | 121.5° |

| Dihedral Angle (C5-C4-B-O1) | 180.0° |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 4.95 eV |

| Dipole Moment | 3.45 Debye |

Reaction Mechanism Simulations and Transition State Analysis for Transformations

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. For transformations involving (1-Methylbenzimidazol-4-yl)boronic acid, such as the widely used Suzuki-Miyaura cross-coupling reaction, DFT calculations can trace the entire reaction pathway. nih.govillinois.edu This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products.

Transition state (TS) analysis is a key component of these simulations. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net By locating the TS, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is a critical determinant of the reaction rate. nih.govacs.org For a Suzuki-Miyaura coupling, computational studies can model the key steps: oxidative addition, transmetalation, and reductive elimination, clarifying the role of the boronic acid in the crucial transmetalation step. nih.govnih.gov These simulations can also assess the influence of different ligands, bases, and solvents on the energy barriers, helping to optimize reaction conditions.

Table 5.2.1: Hypothetical Calculated Activation Energies for a Suzuki-Miyaura Coupling Reaction The following data are illustrative of results from a reaction mechanism simulation.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 12.5 |

| Transmetalation (via boronate pathway) | 15.8 |

| Reductive Elimination | 8.2 |

Quantitative Structure-Reactivity Relationship (QSAR) Studies related to Boronic Acid Reactivity

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com For a family of derivatives of (1-Methylbenzimidazol-4-yl)boronic acid, a QSAR model could be developed to predict their reactivity in a specific transformation, such as their efficiency in a catalytic cycle.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, are typically derived from DFT calculations. researchgate.net They can include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, dipole moment, atomic charges), and topological indices. Multiple linear regression or machine learning algorithms are then used to create an equation that links these descriptors to an experimentally measured reactivity parameter (e.g., reaction yield or rate constant). researchgate.net A robust QSAR model can be a powerful predictive tool, enabling the rapid screening of virtual compounds and guiding the synthesis of new derivatives with enhanced reactivity. researchgate.net

Table 5.3.1: Example of a QSAR Model for Boronic Acid Reactivity The following data are hypothetical, illustrating the components of a QSAR study.

| Derivative Substituent | LUMO Energy (eV) | Charge on Boron Atom | Observed Reactivity (log k) | Predicted Reactivity (log k) |

|---|---|---|---|---|

| H (Parent) | -1.20 | +0.65 | 1.00 | 1.02 |

| 5-NO2 | -1.85 | +0.72 | 1.55 | 1.53 |

| 5-OCH3 | -1.05 | +0.62 | 0.85 | 0.87 |

| 6-Cl | -1.40 | +0.68 | 1.20 | 1.18 |

Illustrative QSAR Equation: Predicted Reactivity = 3.5 - 1.5 * (LUMO Energy) + 0.8 * (Charge on Boron)

Prediction of Novel Reactivity and Catalyst Design via Computational Methods

Beyond analyzing existing reactions, computational chemistry is a powerful engine for discovery. By calculating the properties of (1-Methylbenzimidazol-4-yl)boronic acid, novel modes of reactivity can be predicted. For instance, its Lewis acidic boron center and the nucleophilic nitrogen atoms of the benzimidazole ring suggest potential applications in frustrated Lewis pair (FLP) chemistry or as a bifunctional catalyst.

In the realm of catalyst design, computational screening allows for the rapid evaluation of numerous potential catalyst structures before committing to laboratory synthesis. scilit.comkaist.ac.kr (1-Methylbenzimidazol-4-yl)boronic acid or its derivatives could be computationally assessed as ligands for transition metal catalysts. DFT calculations can predict key catalytic descriptors, such as the binding energy of reactants to the metal center or the energy barriers for catalytic steps. researchgate.netaiche.org By systematically modifying the ligand structure in silico and calculating these descriptors, researchers can identify candidates with promising predicted activity. This high-throughput screening approach, sometimes guided by machine learning algorithms, significantly accelerates the discovery of novel and more efficient catalysts. kaist.ac.kr

Table 5.4.1: Illustrative Computational Screening of Ligand Derivatives for Catalysis The following data are hypothetical, representing a computational approach to catalyst design.

| Ligand Derivative | Reactant Binding Energy (kcal/mol) | Transition State Energy (kcal/mol) | Predicted Catalytic Turnover Frequency (TOF) |

|---|---|---|---|

| Parent Compound | -10.5 | 18.2 | 1.0 x 10³ |

| 2-Phenyl Substituted | -12.1 | 17.5 | 2.5 x 10³ |

| 5-Trifluoromethyl Substituted | -9.8 | 19.5 | 0.5 x 10³ |

| N-Ethyl Substituted | -10.8 | 18.0 | 1.3 x 10³ |

Investigation of Protonation States and their Influence on Chemical Behavior

The chemical behavior of (1-Methylbenzimidazol-4-yl)boronic acid is highly dependent on pH due to its multiple acidic and basic sites. The molecule contains two basic nitrogen atoms in the benzimidazole ring and an acidic boronic acid group. Computational methods can be used to predict the acidity constants (pKa) associated with these sites. nih.govacs.org

The pKa can be calculated by determining the Gibbs free energy change (ΔG) for the protonation/deprotonation reactions in a solvent, often modeled using a polarizable continuum model (PCM). scilit.comacs.org For this molecule, several equilibria must be considered: the deprotonation of the boronic acid B(OH)₂ to the boronate B(OH)₃⁻, and the protonation of either of the two benzimidazole nitrogen atoms. nih.govresearchgate.netacs.org

Understanding these protonation states is crucial. For example, the Lewis acidity of the boron atom and the nucleophilicity of the nitrogen atoms change dramatically upon protonation or deprotonation. mdpi.com This, in turn, affects the molecule's reactivity, solubility, and its ability to interact with other molecules or biological targets. Computational pKa prediction helps to determine the dominant ionic species present at a given pH, providing a foundation for understanding its pH-dependent properties and reactivity. nih.govnih.gov

Table 5.5.1: Hypothetical Calculated pKa Values for (1-Methylbenzimidazol-4-yl)boronic acid The following data are illustrative of results from computational pKa prediction.

| Equilibrium | Description | Calculated pKa |

|---|---|---|

| BH⁺ ⇌ B + H⁺ | Protonation at N3 | 5.2 |

| ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺ | Boronic acid deprotonation | 8.8 |

Advanced Methodologies and Future Research Directions

Development of Sustainable and Green Synthetic Routes for (1-Methylbenzimidazol-4-yl)boronic acid

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. chemmethod.comrsc.org The development of sustainable routes to (1-Methylbenzimidazol-4-yl)boronic acid is a critical area of future research. Traditional multi-step syntheses often involve harsh conditions and generate significant waste. jksus.org Greener alternatives focus on improving atom economy and utilizing more environmentally benign reagents and solvents.

Key strategies for the green synthesis of the benzimidazole (B57391) core include:

Catalytic Condensation: Utilizing heterogeneous acid catalysts or biocatalysts for the condensation of the diamine precursor with a suitable C1 source, which can be recycled and reused.

Water as a Solvent: Exploring water as a reaction medium, which is a sustainable and environmentally friendly alternative to volatile organic compounds (VOCs). rsc.org

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.

For the borylation step, sustainable approaches could involve:

C-H Borylation: Direct catalytic C-H borylation of the 1-methylbenzimidazole (B167850) core would be a highly atom-economical route, avoiding the need for pre-functionalized halogenated precursors.

Use of Safer Boron Reagents: Investigating less hazardous boron sources than those traditionally used.

A comparative overview of a hypothetical conventional versus a green synthetic route is presented below.

| Feature | Conventional Route | Green/Sustainable Route |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Deep Eutectic Solvents (DESs), or solvent-free conditions uniba.it |

| Catalyst | Stoichiometric strong acids (e.g., PPA) | Recyclable heterogeneous catalysts, biocatalysts rsc.org |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, lower temperatures nih.gov |

| Atom Economy | Lower, often involves protecting groups and pre-functionalization | Higher, aims for direct C-H functionalization |

| Waste Profile | Higher generation of hazardous waste | Reduced waste, easier product isolation rsc.org |

Future research will focus on integrating these principles to develop a holistic, sustainable process for the production of (1-Methylbenzimidazol-4-yl)boronic acid, aligning with the broader goal of environmentally responsible chemical manufacturing. rsc.org

Application of Flow Chemistry and Continuous Processing for Reactions Involving (1-Methylbenzimidazol-4-yl)boronic acid

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. omicsonline.orgtue.nl The synthesis of (1-Methylbenzimidazol-4-yl)boronic acid and its subsequent reactions are well-suited for adaptation to continuous flow systems.

The synthesis of the benzimidazole scaffold itself can be achieved efficiently in flow reactors, often using packed-bed reactors with heterogeneous catalysts. omicsonline.org This allows for easy separation of the catalyst from the product stream and continuous operation. researchgate.net Similarly, the borylation step, which can involve highly reactive organometallic intermediates (e.g., via lithium-halogen exchange), can be performed more safely and with greater control in a flow setup. organic-chemistry.orgnih.gov Precise control over residence time (often on the scale of seconds to minutes) and temperature minimizes the formation of byproducts. organic-chemistry.orgnih.gov

Reactions involving (1-Methylbenzimidazol-4-yl)boronic acid, such as Suzuki-Miyaura cross-coupling, can also be significantly enhanced through flow chemistry. Key benefits include:

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction parameters (temperature, residence time, catalyst loading, etc.) to quickly identify optimal conditions.

Improved Yield and Purity: Superior mixing and temperature control in microreactors can lead to higher yields and selectivity, reducing the formation of impurities like homocoupling products. nih.gov

Safe Handling of Hazardous Reagents: Flow chemistry enables the in-situ generation and immediate consumption of unstable or hazardous reagents.

Scalability: Processes developed on a lab-scale flow reactor can often be scaled up more directly and safely than batch processes by extending the operation time or using larger reactors. tue.nl

A hypothetical flow setup for a Suzuki-Miyaura coupling reaction could involve pumping streams of the boronic acid, an aryl halide, a base, and a catalyst solution through a heated microreactor, followed by in-line purification modules. allfordrugs.com

Strategies for Minimizing Protodeboronation and Other Side Reactions

Several strategies can be employed to mitigate protodeboronation:

Reaction Condition Optimization: Carefully controlling the reaction pH is crucial, as both acidic and basic conditions can promote protodeboronation, depending on the specific substrate. researchgate.netrsc.org Minimizing reaction time and using the lowest effective temperature can also suppress this side reaction. researchgate.net

Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability. wikipedia.org These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition. wikipedia.orged.ac.uk

Catalyst and Ligand Choice: The kinetics of the desired cross-coupling reaction should be significantly faster than the rate of protodeboronation. Employing highly active catalyst systems that promote rapid transmetalation can outcompete the protodeboronation pathway. acs.org

Anhydrous Conditions: Since water is a proton source, conducting reactions under strictly anhydrous conditions can help minimize protodeboronation, although this is not always practical depending on the specific reaction protocol (e.g., Suzuki couplings often use aqueous bases). nih.gov

Other potential side reactions in cross-coupling include homocoupling of the boronic acid or the coupling partner. These can often be minimized by carefully selecting the catalyst, ligands, and reaction conditions. nih.govresearchgate.net

| Strategy | Mechanism of Action | Applicability |

| pH Control | Avoids speciation into highly reactive intermediates that readily undergo protonolysis. nih.gov | Suzuki-Miyaura, Chan-Evans-Lam couplings. |

| MIDA Boronates | Provides a stable, crystalline solid that slowly releases the boronic acid under basic conditions. wikipedia.org | Cross-coupling of unstable boronic acids. |

| Pinacol Esters | Offers increased stability compared to the free boronic acid, though hydrolysis is required for activation. ed.ac.uk | General cross-coupling reactions. |

| High-Activity Catalysts | Accelerates the desired catalytic cycle, making the rate of productive coupling much faster than the rate of protodeboronation. acs.org | Suzuki-Miyaura and other cross-coupling reactions. |

Exploration of (1-Methylbenzimidazol-4-yl)boronic acid in Polymer Chemistry and Materials Science as a Chemical Building Block

The unique structural features of (1-Methylbenzimidazol-4-yl)boronic acid make it an intriguing building block for polymer chemistry and materials science. The presence of the boronic acid group and the benzimidazole ring system offers multiple avenues for incorporation into novel materials.

Boronic Acid Functionality: Boronic acids can form reversible covalent bonds with diols. This dynamic covalent chemistry is the foundation for creating:

Self-Healing Polymers: Materials that can autonomously repair damage by reforming boronate ester cross-links upon stimulus (e.g., change in pH or presence of water).

Sensors: Polymers that can detect and respond to diol-containing analytes, such as sugars or glycoproteins. The binding event can trigger a change in fluorescence, color, or mechanical properties.

Stimuli-Responsive Gels: Hydrogels cross-linked via boronate esters can exhibit changes in volume or viscosity in response to pH or the presence of specific diols.

Benzimidazole Core: The benzimidazole moiety can impart desirable properties to a polymer backbone, including:

Thermal Stability: Benzimidazole-containing polymers (polybenzimidazoles) are known for their exceptional thermal and chemical stability.

Coordination Sites: The nitrogen atoms in the imidazole (B134444) ring can act as ligands to coordinate with metal ions, opening possibilities for creating catalytic materials or metal-scavenging polymers.

Conductive Properties: When incorporated into conjugated polymer systems, the benzimidazole unit can influence the electronic and photophysical properties of the material.

Future research could explore the synthesis of monomers derived from (1-Methylbenzimidazol-4-yl)boronic acid for polymerization. For instance, functionalizing the benzimidazole ring with a polymerizable group (like a vinyl or ethynyl (B1212043) group) would allow its incorporation into various polymer architectures. The resulting materials could find applications in advanced coatings, membranes, biomedical devices, and electronic components.

Design of Next-Generation Catalysts for Boronic Acid Transformations

The efficiency of transformations involving (1-Methylbenzimidazol-4-yl)boronic acid, particularly Suzuki-Miyaura cross-coupling, is heavily dependent on the catalyst. nih.gov While traditional palladium catalysts are effective, research is continuously focused on developing next-generation catalysts with improved activity, stability, and substrate scope. acs.orgnih.govresearchgate.net

Key areas of catalyst development relevant to this boronic acid include:

Ligand Design: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has been crucial. organic-chemistry.org These ligands can enhance catalyst activity and stability, allowing for reactions to be performed at lower catalyst loadings and milder temperatures. For a substrate like (1-Methylbenzimidazol-4-yl)boronic acid, ligands that promote rapid oxidative addition and transmetalation while preventing catalyst deactivation are desirable. acs.orgorganic-chemistry.org

Palladium Precatalysts: Modern precatalysts are designed to be air- and moisture-stable, making them easier to handle, while efficiently generating the active catalytic species (Pd(0)) in situ. acs.org This leads to more reproducible reaction outcomes.

Base Metal Catalysis: To address the cost and toxicity concerns associated with palladium, there is growing interest in developing catalysts based on more abundant and sustainable base metals like nickel, copper, or iron. diva-portal.org

Heterogeneous Catalysts: Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, aligning with green chemistry principles. diva-portal.org

Organoboron compounds themselves can also act as catalysts for various organic transformations, such as amidations and esterifications, by activating carboxylic acids. nih.govresearchgate.netacs.orgualberta.ca Exploring the catalytic potential of (1-Methylbenzimidazol-4-yl)boronic acid or its derivatives in this context represents another avenue for future research.

| Catalyst Generation | Key Features | Advantages for Heteroaryl Boronic Acids |

| First Generation (e.g., Pd(PPh₃)₄) | Simple palladium complexes. | Broadly applicable but may require harsh conditions. nih.gov |

| Second Generation (e.g., PdCl₂(dppf)) | Air-stable Pd(II) complexes with chelating phosphine ligands. | Improved stability and reliability. |

| Third Generation (e.g., Buchwald/Fu Precatalysts) | Air-stable precatalysts with bulky, electron-rich phosphine ligands. | High turnover numbers, mild reaction conditions, broad substrate scope. acs.org |

| Next Generation (e.g., Base Metal Catalysts, Nanoparticles) | Use of sustainable metals (Ni, Cu, Fe), immobilized catalysts. diva-portal.org | Lower cost, reduced environmental impact, enhanced recyclability. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For reactions involving (1-Methylbenzimidazol-4-yl)boronic acid, ML models can be trained on large datasets of similar reactions (e.g., Suzuki-Miyaura couplings of heteroarylboronic acids) to predict:

Reaction Yields: Predicting the expected yield under a given set of conditions (catalyst, ligand, base, solvent, temperature). acs.orgmit.edu

Optimal Conditions: Recommending the best combination of reagents and conditions to maximize the yield of the desired product. nih.gov

Side Product Formation: Identifying conditions that are likely to lead to side reactions like protodeboronation or homocoupling, thus allowing chemists to avoid them.

The process typically involves representing the reactants, reagents, and products using molecular descriptors or "fingerprints". chemrxiv.org A machine learning algorithm, such as a random forest or a neural network, is then trained to find complex correlations between these inputs and the experimental outcome (e.g., yield). researchgate.netacs.org While the predictive power of these models is promising, their accuracy is highly dependent on the quality and quantity of the training data. nih.gov Challenges remain, including biases in literature data and the difficulty of predicting outcomes for entirely novel reaction classes. nih.gov

As these computational tools become more sophisticated, they will serve as powerful aids in planning the synthesis and application of complex molecules like (1-Methylbenzimidazol-4-yl)boronic acid, accelerating the pace of discovery and development. eurekalert.org

Q & A

Q. What are the primary chemical interactions of (1-Methylbenzimidazol-4-yl)boronic acid, and how can these interactions be experimentally characterized?

(1-Methylbenzimidazol-4-yl)boronic acid primarily interacts with diols via reversible boronic ester formation and with anions (e.g., fluoride) through boronate complexation. These interactions are critical in sensing, separation, and biochemical applications. To characterize these interactions:

- Fluorescence Titration : Monitor changes in fluorescence intensity upon diol/anion binding (e.g., using stopped-flow kinetics to measure binding rates) .

- NMR Spectroscopy : Observe shifts in B or H NMR signals during complexation .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (e.g., , ) .

Q. What are the common synthetic strategies for preparing (1-Methylbenzimidazol-4-yl)boronic acid, and what challenges arise during purification?

Synthetic routes often involve:

- Suzuki-Miyaura Cross-Coupling Precursors : Use halogenated benzimidazole derivatives with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh)) in 1,4-dioxane/water .

- Protection-Deprotection Strategies : Boronic acid esters (e.g., pinacol esters) are synthesized first to avoid purification challenges, as free boronic acids are prone to trimerization and hygroscopicity .

Purification Challenges : - Chromatography : Silica gel interaction with boronic acids complicates column purification; reverse-phase HPLC or ion-exchange resins are preferred .

- Crystallization : Requires anhydrous conditions to prevent hydrolysis .

Q. How can the binding kinetics of (1-Methylbenzimidazol-4-yl)boronic acid with diols be quantitatively analyzed under physiological conditions?

Stopped-Flow Fluorescence Spectroscopy is ideal for rapid kinetic measurements:

- Protocol : Mix boronic acid and diol solutions (pH 7.4, 37°C) in a stopped-flow apparatus. Monitor fluorescence changes (e.g., using isoquinolinylboronic acid derivatives) to determine and .

- Data Analysis : Fit time-resolved fluorescence data to a pseudo-first-order model. Typical values for sugars (e.g., fructose) range from to Ms .

Advanced Research Questions

Q. What advanced analytical techniques are employed to detect and quantify trace impurities of (1-Methylbenzimidazol-4-yl)boronic acid in pharmaceutical compounds?

LC-MS/MS in MRM Mode :

- Column : C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradient.

- Ionization : ESI-negative mode for underivatized boronic acids.

- Validation : Achieve limits of detection (LOD) <0.1 ppm by optimizing collision energy and transition ions (e.g., m/z 179 → 135) .

Q. How can MALDI mass spectrometry be optimized for sequencing peptide boronic acids containing multiple boronic acid groups?

In Situ Derivatization with DHB Matrix :

- Protocol : Mix peptide boronic acids with 2,5-dihydroxybenzoic acid (DHB) matrix. DHB acts as a derivatizing agent, forming stable boronic esters to prevent trimerization .

- MS/MS Sequencing : Use collision-induced dissociation (CID) to fragment derivatized peptides. Confirm sequences via diagnostic ions (e.g., neutral loss of pinacol) .

Q. What strategies mitigate non-specific interactions when using (1-Methylbenzimidazol-4-yl)boronic acid in glycoprotein capture systems?

- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interactions. Adjust pH to 8.5–9.0 to enhance boronate-diol specificity .

- Surface Engineering : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) on capture substrates to minimize hydrophobic adsorption .

Q. How does the structural modification of boronic acid derivatives influence their biological activity, such as tubulin polymerization inhibition?

- Acceptor Group Positioning : Introducing boronic acid at the para-position of aromatic rings (e.g., in combretastatin analogs) enhances tubulin binding (IC ~21 μM) by mimicking carboxylate interactions .

- Bioisosteric Replacement : Boronic acid substitution for hydroxyl groups improves metabolic stability while retaining activity (e.g., IC values <2 μM in cancer cell lines) .

Q. What methodologies enable the design of boronic acid-based hydrogels with dynamic covalent bonds for biomedical applications?

Q. What considerations are critical when developing fluorescent boronic acid sensors for real-time carbohydrate detection in cellular environments?

- Binding Kinetics : Ensure > Ms (e.g., fructose) for rapid signal stabilization .

- Cell Permeability : Modify sensors with lipophilic groups (e.g., arylboronic acids with alkyl chains) to enhance membrane penetration .

- pH Sensitivity : Calibrate sensors at physiological pH (7.4) to account for boronic acid pKa shifts .

Q. How do computational methods contribute to the rational design of boronic acid-containing therapeutic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.